(Z)-3-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol
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Description
(Z)-3-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound “(Z)-3-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol” belongs to the class of 1,3,4-thiadiazole derivatives . These compounds are known for their wide biological properties such as antimicrobial, fungicidal activities . Therefore, the primary targets of this compound could be microbial cells.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Given that 1,3,4-thiadiazole derivatives are known for their antimicrobial activity, the compound might affect pathways essential for the survival of microbial cells .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For 1,3,4-thiadiazole derivatives with antimicrobial activity, the result of action is typically the death of microbial cells .
Properties
IUPAC Name |
3-[4-(4-nitrophenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-12-4-11-20-17(14-7-9-16(10-8-14)21(23)24)13-25-18(20)19-15-5-2-1-3-6-15/h1-3,5-10,13,22H,4,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITLWXKPILXJFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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